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1-(4-methoxybenzyl)piperidine

Cat. No.: B5750639
M. Wt: 205.30 g/mol
InChI Key: DGSQXYGFDGFQLQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly significant scaffold in the realm of chemical research, particularly in medicinal chemistry and drug discovery. ontosight.ainih.gov This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its fundamental importance. nih.gov The prevalence of the piperidine core can be attributed to its unique three-dimensional structure, which allows for diverse substitutions and the creation of molecules with specific spatial arrangements, crucial for interacting with biological targets. nih.gov

Historically, the exploration of piperidine-containing compounds has led to the development of numerous therapeutic agents across various classes, including analgesics, antipsychotics, and antihistamines. The ability of the piperidine scaffold to influence a molecule's physicochemical properties, such as lipophilicity and basicity, makes it a valuable tool for medicinal chemists aiming to optimize drug-like characteristics.

Overview of 1-(4-Methoxybenzyl)piperidine as a Core Structure in Organic Synthesis and Chemical Biology

Within the broad family of piperidine derivatives, this compound serves as a key building block and a core structure in the synthesis of more complex molecules. The defining feature of this compound is the presence of a 4-methoxybenzyl group attached to the nitrogen atom of the piperidine ring. The methoxy (B1213986) group on the benzyl (B1604629) substituent can influence the electronic properties of the molecule and provide a handle for further chemical modifications.

In organic synthesis, this compound is often employed as a precursor for the construction of a wide range of N-substituted piperidine derivatives. Its relative stability and the reactivity of the piperidine nitrogen make it a versatile starting material for various chemical transformations.

Scope of Academic Research on this compound and Its Derivatives

Academic research involving this compound and its derivatives spans various areas of chemical science, with a significant focus on the development of novel bioactive compounds.

One notable application of this compound is as a key intermediate in the synthesis of dextromethorphan (B48470), a widely used antitussive (cough suppressant). google.com This highlights the industrial and pharmaceutical relevance of this compound in the production of established drugs.

Furthermore, research has demonstrated the use of this compound in the synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines. datapdf.com These resulting compounds are of interest due to their structural similarity to molecules with known biological activities. The synthesis often involves the N-alkylation of a piperidine derivative with a suitable benzyl halide, showcasing a common synthetic strategy where the 1-(4-methoxybenzyl) group can be introduced.

Derivatives of this compound have also been explored for their potential as modulators of biological targets. For instance, spiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives, which can be synthesized from precursors related to 1-benzylpiperidine, have been investigated as co-potentiators for certain mutants of the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov

The table below summarizes some of the key properties and identifiers for this compound and a related derivative.

PropertyThis compound1-(4-methoxybenzyl)piperidin-4-amine
Molecular Formula C13H19NOC13H20N2O
Molecular Weight 205.30 g/mol 220.31 g/mol
CAS Number 50663-56-478471-35-9 nih.gov
Key Synthetic Application Intermediate for dextromethorphan google.comBuilding block for bioactive molecules
Structural Feature 4-methoxybenzyl group on piperidine nitrogenAmino group at the 4-position of the piperidine ring nih.gov

The following table details some of the derivatives of this compound and their respective areas of research.

DerivativeResearch Focus
1-(4-methoxybenzyl)-octahydro-isoquinolineIntermediate for Dextromethorphan Synthesis google.com
N-Substituted 4-(4-hydroxyphenyl)piperidinesSynthesis of Bioactive Molecules datapdf.com
1-Benzylspiro[piperidine-4,1'-pyrido[3,4-b]indoles]CFTR Modulators nih.gov
2-p-methoxybenzyl-3,4-dimethyl-4-hydroxy-piperidineIntermediate for Morphine-like Analgesics google.com

The continued exploration of this compound and its derivatives in academic and industrial research is a testament to the enduring importance of the piperidine scaffold in the quest for new and improved chemical entities with valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B5750639 1-(4-methoxybenzyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSQXYGFDGFQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Methoxybenzyl Piperidine

General Synthetic Strategies for 1-(4-Methoxybenzyl)piperidine and its Derivatives

The synthesis of this compound can be approached through various strategic pathways, each with its own set of advantages and considerations. These strategies often involve either the formation of the piperidine (B6355638) ring itself or the attachment of the 4-methoxybenzyl group to a pre-existing piperidine structure.

Multi-Step Synthetic Protocols

Multi-step syntheses are common for creating complex piperidine derivatives, allowing for precise control over the final structure. A general approach might involve the initial synthesis of a substituted piperidine ring followed by the introduction of the 4-methoxybenzyl group. For instance, 2-substituted 4-piperidones can be synthesized and then serve as versatile building blocks. kcl.ac.uk These piperidones can be further modified, and the 4-methoxybenzyl group can be introduced via N-alkylation.

Another multi-step approach could begin with the construction of the piperidine ring from acyclic precursors. For example, the aza-Michael reaction, a method known for its atom efficiency, can be used to form the piperidine ring. kcl.ac.uk This could be followed by functional group manipulations and the eventual installation of the 4-methoxybenzyl moiety.

Protection and Deprotection Strategies in this compound Synthesis

In the synthesis of complex molecules like derivatives of this compound, protecting groups are crucial for preventing unwanted side reactions at sensitive functional groups. The 4-methoxybenzyl (PMB) group itself can be used as a protecting group for amines.

The N-(2-hydroxy-4-methoxybenzyl) (Hmb) group is another relevant protecting group, particularly in peptide synthesis, where it can suppress side reactions involving aspartyl residues. rsc.org The removal of these protecting groups is a critical step. For example, Fmoc is typically removed with a solution of piperidine in DMF. ub.edu

Protecting GroupAbbreviationCommon Deprotection Reagent(s)
tert-ButoxycarbonylBocTrifluoroacetic acid (TFA)
9-FluorenylmethyloxycarbonylFmocPiperidine in DMF
BenzyloxycarbonylZH₂/Pd
N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethylDdeHydrazine/DMF
4-MethoxybenzylPMBOxidative cleavage (e.g., DDQ, CAN)

Retrosynthetic Analysis of this compound and its Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the analysis begins by disconnecting the target molecule at key bonds to identify simpler, commercially available, or easily synthesized precursors.

A primary disconnection is at the C-N bond between the piperidine nitrogen and the benzylic carbon. This disconnection leads to two key synthons: a piperidine anion equivalent and a 4-methoxybenzyl cation equivalent. These correspond to the reagents piperidine and a 4-methoxybenzyl halide (e.g., chloride or bromide), respectively. This suggests a direct N-alkylation approach.

Alternatively, a disconnection within the piperidine ring could be considered, leading back to acyclic precursors. This approach would involve a cyclization reaction as a key step in the synthesis. For example, a retrosynthetic analysis could lead back to a dihalide and an amine, which could be cyclized to form the piperidine ring. organic-chemistry.org

A different retrosynthetic approach involves a reductive amination pathway. Here, the C-N bond is again disconnected, but this time it leads to piperidine and 4-methoxybenzaldehyde (B44291). This suggests that the target molecule can be formed by the reductive amination of piperidine with 4-methoxybenzaldehyde. chemicalforums.com

Key Reactions in the Formation of the this compound Core

The construction of the this compound core relies on a few key chemical transformations that are widely used in organic synthesis.

Selective N-Alkylation Approaches with 4-Methoxybenzyl Halides

The direct N-alkylation of piperidine with a 4-methoxybenzyl halide is a straightforward and common method for synthesizing this compound. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-methoxybenzyl halide and displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. Common bases include potassium carbonate or sodium carbonate. chemicalforums.comgoogle.com The choice of solvent can also be important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used. researchgate.net In some cases, microwave irradiation can be used to accelerate the reaction. chemicalforums.com

It is important to note that p-methoxybenzyl chloride is a highly reactive SN1 electrophile, and its reactivity might require careful control of the reaction conditions to avoid side reactions, such as reaction with the solvent if it is nucleophilic (e.g., ethanol). chemicalforums.com

Alkylating AgentBaseSolventConditions
4-Methoxybenzyl chlorideK₂CO₃EtOHMicrowave, 80°C, 40 min chemicalforums.com
4-Methoxybenzyl chlorideK₂CO₃DMFRoom Temperature
Alkyl bromide/iodideNone (slow addition)AcetonitrileRoom Temperature researchgate.net

Reductive Amination Methods for Piperidine Ring Construction

Reductive amination is another powerful and widely used method for the synthesis of amines, including this compound. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

In the context of synthesizing this compound, this would involve the reaction of piperidine with 4-methoxybenzaldehyde. The initial reaction forms an iminium ion, which is then reduced by a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices. youtube.comsciencemadness.org STAB is often favored as it is a milder reducing agent and can be used in the presence of the carbonyl compound without significant reduction of the aldehyde. sciencemadness.org

Carbonyl CompoundAmineReducing AgentSolvent
4-MethoxybenzaldehydePiperidineSodium triacetoxyborohydride (STAB)1,2-Dichloroethane sciencemadness.org
Aldehyde/KetonePrimary AmineSodium borohydride (NaBH₄)Methanol
Aldehyde/KetonePrimary AmineH₂/Pd-CEthanol

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization represents a powerful and efficient approach for the construction of the piperidine ring. These strategies involve the formation of a carbon-nitrogen bond within a single molecule, often leading to high yields and stereocontrol.

The cyclization of nitrogen-containing molecules bearing a pendant alkene is a common method for piperidine synthesis. These reactions can be promoted by various catalysts and reagents, leading to the formation of substituted piperidines.

One notable strategy involves the oxidative amination of non-activated alkenes. For instance, gold(I) complexes have been shown to catalyze the cyclization of appropriate amine precursors onto an alkene, with an iodine(III) oxidizing agent facilitating the reaction. This method allows for the difunctionalization of the double bond while simultaneously forming the N-heterocycle. nih.gov Similarly, palladium catalysts, in conjunction with novel pyridine-oxazoline ligands, have been developed for the enantioselective version of this transformation, offering a pathway to chiral piperidine derivatives. nih.gov

Another approach is the radical cyclization of aldehydes with tethered alkenes. This can be mediated by a combination of photoredox catalysis, cobaloxime, and an amine catalyst. organic-chemistry.org This method proceeds under mild conditions and results in the formation of various ring sizes, including piperidines, with the transposition of the alkene. organic-chemistry.org

The Prins-type cyclization of homoallylic amines also provides a route to 4-hydroxypiperidines. In this reaction, a homoallylic amine reacts with an aldehyde, such as butanal, to yield the corresponding piperidine with high diastereoselectivity. youtube.com

A summary of representative alkene cyclization strategies is presented in the table below.

Reaction Type Catalyst/Reagent Key Features Reference
Oxidative AminationGold(I) complex / Iodine(III) oxidantDifunctionalization of double bond nih.gov
Enantioselective Oxidative AminationPalladium catalyst / Pyridine-oxazoline ligandAccess to chiral piperidines nih.gov
Radical CyclizationPhotoredox, Cobaloxime, Amine catalystsMild conditions, alkene transposition organic-chemistry.org
Prins-type CyclizationAldehyde (e.g., butanal)Forms 4-hydroxypiperidines youtube.com

The intramolecular cyclization of dienes offers another versatile route to substituted piperidines. A highly enantioselective method for the intramolecular hydroalkenylation of 1,6-ene-dienes has been developed using a nickel catalyst and a chiral P-O ligand. nih.gov This reaction provides a regioselective and mild pathway to six-membered N-heterocycles with an aromatic substituent and an exocyclic double bond. The proposed mechanism involves the coordination of the nickel catalyst to the diene, followed by insertion into the double bond closer to the aromatic substituent. nih.gov

Ene cyclization of 4-aza-1,7-dienes, catalyzed by methylaluminum dichloride (MeAlCl2), yields trans-3,4-disubstituted piperidines with high diastereoselectivity. researchgate.net This method highlights the ability to control the stereochemical outcome of the cyclization.

The table below summarizes key diene cyclization approaches for piperidine synthesis.

Reaction Type Catalyst Substrate Product Reference
Intramolecular HydroalkenylationNickel / Chiral P-O ligand1,6-ene-dienes6-membered N-heterocycles nih.gov
Ene CyclizationMeAlCl24-aza-1,7-dienestrans-3,4-disubstituted piperidines researchgate.net

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a widely used reaction for forming carbon-nitrogen bonds and can be applied intramolecularly to construct piperidine rings. ntu.edu.sg This strategy can be categorized based on the position of the electron-withdrawing group. In an "endo-activated" addition, the activating group is part of the newly formed ring, whereas in an "exo-activated" addition, it is external to the ring. ntu.edu.sg

A double aza-Michael addition has been employed in the synthesis of 2,5-disubstituted piperidinones. This involves the reaction of a dienone with a primary amine. ntu.edu.sg The reaction can be accelerated by the addition of lithium chloride, which likely acts as a Lewis acid. ntu.edu.sg

The intramolecular reductive cyclization of a conjugated keto-azide intermediate is another powerful application of this strategy. This approach has been successfully used in the stereoselective synthesis of complex piperidine derivatives. nih.gov

The following table provides an overview of aza-Michael addition strategies for piperidine synthesis.

Reaction Type Key Feature Example Application Reference
Double Aza-Michael AdditionFormation of 2,5-disubstituted piperidinonesReaction of a dienone with a primary amine ntu.edu.sg
Intramolecular Reductive CyclizationUse of a conjugated keto-azide intermediateStereoselective synthesis of complex piperidines nih.gov

Hydrogenation of Pyridine (B92270) and Pyridinium (B92312) Ring Systems

The hydrogenation of pyridines and their corresponding pyridinium salts is a direct and efficient method for the synthesis of piperidines. This transformation can be achieved using various catalytic systems and hydrogen sources.

A transfer hydrogenation protocol using borane-ammonia (H3N-BH3) as the hydrogen source and a commercially available RuCl3·xH2O precatalyst has been shown to be effective for the reduction of pyridines to the corresponding piperidines in very good isolated yields. organic-chemistry.org This method is practical as it does not require high-pressure hydrogen gas. organic-chemistry.org

Advanced Synthetic Methodologies and Stereoselective Approaches

The development of advanced synthetic methods has enabled the synthesis of highly substituted and chiral piperidine derivatives with a high degree of control over the stereochemical outcome.

The synthesis of enantiomerically pure piperidine derivatives is of significant interest due to the distinct biological activities often exhibited by different enantiomers. nih.gov Asymmetric synthesis strategies aim to produce a single enantiomer of a chiral product from an achiral starting material. nih.gov

One approach involves the use of chiral auxiliaries. For example, an asymmetric route to 1-unsubstituted piperidin-2,4-diones has been developed using a chiral auxiliary to induce an asymmetric Michael addition. ucl.ac.uk

Catalytic asymmetric methods are also highly valuable. The [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine (B1218219), represents a highly enantioselective method for the synthesis of piperidine derivatives. nih.gov

Another powerful strategy is the asymmetric hydrogenation of prochiral substrates. For instance, the enantioselective hydrogenation of a protected and activated 2-piperidone, condensed with an aldehyde, using a soluble iridium complex, can yield the target piperidinone with high enantioselectivity. youtube.com

The table below highlights some asymmetric approaches to chiral piperidine derivatives.

Asymmetric Strategy Method Key Feature Reference
Chiral AuxiliaryAsymmetric Michael additionInduces stereoselectivity ucl.ac.uk
Catalytic Asymmetric Annulation[4+2] annulation of imines and allenes with a chiral phosphine catalystHighly enantioselective nih.gov
Asymmetric HydrogenationEnantioselective hydrogenation of a prochiral piperidone derivativeUse of a soluble iridium complex youtube.com

Metal-Catalyzed Reactions in the Synthesis of Substituted Piperidines

The synthesis of substituted piperidines often relies on the power and versatility of metal-catalyzed reactions, which enable the formation of complex structures with high efficiency and selectivity. While many methods focus on building the piperidine ring itself, these catalytic systems are also crucial for functionalizing pre-existing piperidine skeletons like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been successfully applied to piperidine derivatives. For instance, 5-methylenepiperidines can undergo Heck coupling with various aryl iodides to produce 2-substituted-5-benzylic-5,6-dehydropiperidines. Subsequent hydrogenation of these products typically yields 2,5-disubstituted piperidines with a high degree of cis-diastereoselectivity. whiterose.ac.uk This strategy allows for the introduction of diverse aryl groups onto the piperidine core.

Another significant approach involves the use of organometallic intermediates. For example, a piperidinyl organozinc intermediate can be coupled with an aryl palladium complex to forge a new carbon-carbon bond, resulting in a 4-aryl-piperidine. youtube.com Cobalt-diamine complexes have also been shown to catalyze the direct coupling of a 4-piperidyl iodide with an aryl magnesium bromide, demonstrating an alternative pathway for arylation. youtube.com

Furthermore, gold-catalyzed annulation procedures have been developed for the direct assembly of highly substituted piperidines from accessible starting materials like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Rhodium catalysts are noted for their effectiveness in intramolecular hydroamination of aminopropyl-vinylarenes to yield 3-arylpiperidines, showcasing the utility of metal catalysis in forming substituted piperidine rings from linear precursors. organic-chemistry.org These methodologies highlight the potential for creating a wide range of substituted derivatives related to this compound.

Catalyst/MetalReaction TypeSubstratesProduct TypeRef
PalladiumHeck Coupling5-methylenepiperidine, aryl iodide2,5-disubstituted piperidine whiterose.ac.uk
PalladiumCross-CouplingOrganozinc piperidine, aryl halide4-aryl-piperidine youtube.com
CobaltCross-Coupling4-piperidyl iodide, Grignard reagent4-aryl-piperidine youtube.com
GoldAnnulation/CyclizationN-allenamides, oxime ethersSubstituted piperidines ajchem-a.com
RhodiumIntramolecular HydroaminationAminopropyl-vinylarenes3-arylpiperidines organic-chemistry.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and reaction control. In the context of piperidine synthesis, electrochemical flow reactors have emerged as a powerful tool.

One notable application is the electroreductive cyclization of imines with terminal dihaloalkanes. beilstein-journals.org In this process, an imine is reduced at the cathode within a microreactor to generate a radical anion. This reactive intermediate then reacts with a dihaloalkane, such as 1,4-dibromobutane, to form the piperidine ring. beilstein-journals.org This method has been successfully used to produce 1,2-diphenylpiperidine (B8377542) and can be scaled up by continuous electrolysis. beilstein-journals.org

Another innovative use of flow electrochemistry is the anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell. nih.gov This reaction efficiently generates 2-methoxypiperidine-1-carbaldehyde, a versatile precursor to an N-formyliminium ion. This intermediate can then be attacked by various carbon nucleophiles to introduce substituents at the C-2 position of the piperidine ring. nih.gov The scalability of this flow process was demonstrated by passing a solution of N-formylpiperidine through the electrochemical cell at a rate of 8 mL/min, showcasing its preparative utility. nih.gov Such electrosynthetic flow methods could be readily adapted for the functionalization of N-benzylpiperidines, including this compound, by first converting it to the corresponding N-formyl derivative.

Derivatization and Functionalization Reactions of this compound

The structure of this compound offers multiple sites for chemical modification: the piperidine ring, the benzylic methylene (B1212753) bridge, and the electron-rich aromatic ring. These sites allow for a diverse range of functionalization reactions.

Oxidation Reactions of the Piperidine Ring and Benzyl (B1604629) Moiety

The oxidation of the piperidine ring, particularly at the α-carbon, is a key transformation that generates N-acyliminium ion intermediates. These electrophilic species are highly valuable for introducing nucleophiles. For N-protected piperidines, oxidation can be achieved using reagents like iodosylarenes in combination with activators such as TMSBr. nih.gov While carbamates like Boc- and Cbz-protected piperidines are amenable to these conditions, the reaction often involves the in-situ generation of molecular bromine, which can lead to photo-bromination and subsequent formation of α,β-oxidized products, especially in nucleophilic solvents like methanol. nih.gov

Enzymatic oxidation represents a more selective and greener alternative. Specific enzymes can be developed through directed evolution to selectively oxidize various C-H bonds on the piperidine ring, installing hydroxyl groups that serve as handles for further functionalization via radical cross-coupling. acs.org Hydroxylation can also be achieved chemically. For example, the enolate of 1-(4-methoxybenzyl)piperidin-2-one (B147142) has been hydroxylated at the 3-position using (+)-camphorsulfonyloxaziridine, yielding the corresponding 3-hydroxy derivative. nih.gov

Reduction Reactions and Formation of Reduced Derivatives

Reduction reactions can target different parts of the this compound molecule. The piperidine ring itself is fully saturated, but derivatives containing unsaturation or carbonyl groups can be readily reduced. For instance, piperidones, which are cyclic amides (lactams), can be reduced to the corresponding piperidines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). dtic.mil This is a common final step in multi-step syntheses of complex piperidine alkaloids. dtic.mil

The aromatic ring of the 4-methoxybenzyl group can be reduced via catalytic hydrogenation, although this typically requires harsh conditions (high pressure and temperature) and potent catalysts like rhodium or ruthenium on a carbon support. This transformation would convert the aromatic ring into a cyclohexyl ring, yielding 1-(4-methoxycyclohexylmethyl)piperidine. A more common and milder reaction is the cleavage of the N-benzyl group itself through hydrogenolysis using a palladium catalyst (Pd/C) and a hydrogen source, which would yield piperidine and 4-methoxytoluene.

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Ring and Aromatic System

Nucleophilic Substitution: The piperidine ring is generally resistant to nucleophilic attack unless an appropriate leaving group is present. The nitrogen atom's lone pair makes the molecule itself a potent nucleophile, readily participating in reactions like N-alkylation. Nucleophilic substitution reactions are more relevant on pyridinium salts, where halides at the 2- and 4-positions are easily displaced by nucleophiles like piperidine. nih.govgcwgandhinagar.com

Electrophilic Aromatic Substitution: The 4-methoxybenzyl group is highly activated towards electrophilic aromatic substitution. The methoxy (B1213986) group is a strong electron-donating group and acts as an ortho, para-director. Since the para position is already occupied by the benzylpiperidine moiety, electrophiles will preferentially attack the positions ortho to the methoxy group (C-3 and C-5 of the aromatic ring). Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to proceed readily at these positions under mild conditions. In contrast, heterocyclic rings like pyridine are strongly deactivated towards electrophilic substitution. gcwgandhinagar.comlibretexts.org

Introduction of Carbonyl and Thiocarbonyl Groups (e.g., Piperidine-2,6-diones, Piperidine-2-thiones)

The introduction of carbonyl and thiocarbonyl functionalities transforms the piperidine scaffold into lactams, diones, or their thio-analogs, which are important pharmacophores.

Piperidine-2,6-diones: These structures, also known as glutarimides, are typically synthesized by reacting an appropriate amine with glutaric anhydride (B1165640) or a derivative thereof. researchgate.net For example, reacting an aniline (B41778) derivative with glutaric anhydride in refluxing toluene, followed by cyclization induced by a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI), yields the corresponding N-aryl-piperidine-2,6-dione. researchgate.net This general approach could be adapted using 4-methoxybenzylamine (B45378) as the starting amine to produce this compound-2,6-dione. These dione (B5365651) derivatives are scaffolds for potential antipsychotic agents. nih.gov

Piperidine-2-thiones: Piperidine-2-thiones, or thiolactams, are commonly prepared from their corresponding piperidin-2-one (valerolactam) precursors. A standard method for this thionation reaction is the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Therefore, 1-(4-methoxybenzyl)piperidin-2-one could be converted to this compound-2-thione through treatment with such a thionating agent. These thio-analogs are valuable intermediates for further chemical modifications.

Scaffold Diversification Strategies from this compound

The this compound framework serves as a versatile scaffold in medicinal chemistry and organic synthesis. nih.gov Its structural components—the piperidine ring, the N-benzyl linkage, and the substituted aromatic ring—offer multiple points for chemical modification, allowing for the generation of diverse molecular architectures. Key diversification strategies focus on the selective transformation of these regions.

One of the most common strategies involves the cleavage of the N-benzyl bond. The 4-methoxybenzyl (PMB) group is a well-established protecting group for secondary amines due to its stability under various conditions and its susceptibility to selective removal. Standard deprotection protocols, such as catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) or treatment with strong oxidizing agents or acids, efficiently yield the parent piperidine. This unmasks the secondary amine, which can then be subjected to a wide array of subsequent reactions, including acylation, sulfonylation, or alkylation with different electrophiles to build novel N-substituted piperidine derivatives.

Further diversification can be achieved by modifying the methoxy-substituted aryl ring. The methoxy group itself is a key functional handle. It can be cleaved via O-demethylation using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to reveal a phenolic hydroxyl group. core.ac.ukdatapdf.com This phenol (B47542) can then be used as a nucleophile in Williamson ether synthesis, esterification, or other reactions to attach new functionalities. Additionally, the electron-rich aromatic ring is amenable to electrophilic aromatic substitution, allowing for the introduction of substituents such as nitro or halogen groups, further expanding the chemical space accessible from the initial scaffold.

While modifications to the piperidine ring itself are more commonly incorporated prior to N-alkylation, some transformations on the pre-formed this compound are possible. These are less common but can include oxidation or functionalization at positions alpha to the nitrogen, depending on the specific reagents and conditions employed. The combination of these strategies allows chemists to systematically explore the structure-activity relationships of piperidine-containing compounds by using this compound as a key intermediate. nih.govmdpi.com

Diversification Target Reaction Type Typical Reagents Product Functional Group
N-C LinkageN-DebenzylationH₂, Pd/C; or strong acidSecondary Amine (Piperidine)
Aryl Methoxy GroupO-DemethylationBBr₃, HBrPhenol
Aryl RingElectrophilic SubstitutionHNO₃/H₂SO₄Nitro-substituted Aryl
Phenol ProductEtherificationAlkyl Halide, BaseAryl Ether

Optimization and Green Chemistry Aspects in this compound Synthesis

The synthesis of this compound is typically achieved through two primary pathways: direct N-alkylation of piperidine with a 4-methoxybenzyl electrophile or reductive amination of 4-methoxybenzaldehyde in the presence of piperidine. Both routes have been subject to optimization to improve efficiency and align with the principles of green chemistry.

Reaction Condition Optimization for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side-product formation.

N-Alkylation Route: This method involves the reaction of piperidine with an activated 4-methoxybenzyl species, typically 4-methoxybenzyl chloride. The choice of base and solvent is crucial. Inorganic bases like potassium carbonate (K₂CO₃) are often used in polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF). researchgate.net However, 4-methoxybenzyl chloride is a highly reactive SN1 electrophile, which can lead to side reactions, including solvolysis, especially in protic solvents like ethanol. chemicalforums.com To favor the desired SN2 pathway and suppress side reactions, optimization often involves using a non-polar aprotic solvent like dichloromethane (B109758) (DCM). chemicalforums.com Controlling the stoichiometry, such as the slow addition of the alkylating agent, is also important to prevent over-alkylation, which would result in a quaternary ammonium (B1175870) salt. researchgate.net

Reductive Amination Route: This two-step, one-pot process begins with the condensation of piperidine and 4-methoxybenzaldehyde to form an intermediate iminium ion, which is then reduced in situ. The choice of reducing agent is a key parameter for optimization. Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are highly effective and selective, as they are stable in the reaction media and preferentially reduce the iminium ion over the aldehyde. Catalytic hydrogenation using H₂ over a metal catalyst (e.g., Pd/C) is another efficient method that can be optimized by adjusting pressure, temperature, and catalyst loading. researchgate.net

Synthetic Route Parameter Conditions Explored Impact on Yield/Selectivity
N-AlkylationSolventEthanol vs. Dichloromethane (DCM) chemicalforums.comDCM can improve yield by avoiding solvolysis of the reactive 4-methoxybenzyl chloride.
N-AlkylationBaseK₂CO₃, Et₃N, NaH researchgate.netChoice of base influences reaction rate and can be optimized with solvent.
Reductive AminationReducing AgentNaBH(OAc)₃, NaBH₃CN, H₂/Pd-C researchgate.netNaBH(OAc)₃ is often preferred for its mildness and high chemoselectivity.
Reductive AminationCatalystPalladium, Nickel, Ruthenium chemrxiv.orgCatalyst choice affects efficiency and substrate scope in catalytic versions.

Development of Eco-Friendly Synthetic Routes

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound, several green strategies have been explored.

A significant advancement is the use of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This approach allows for the direct N-alkylation of piperidine with 4-methoxybenzyl alcohol. researchgate.netresearchgate.net In this process, a transition-metal catalyst (often based on ruthenium, palladium, or iridium) temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. chemrxiv.orgresearchgate.net The aldehyde then condenses with piperidine to form the iminium ion, which is subsequently reduced by the "borrowed" hydrogen returned by the catalyst. The sole byproduct of this elegant, atom-economical process is water.

The use of greener solvents is another key aspect. Traditional reliance on volatile and often toxic organic solvents like DMF or chlorinated hydrocarbons is being replaced by more sustainable alternatives. Water has been shown to be a viable medium for N-alkylation reactions, particularly when combined with microwave irradiation, which can dramatically reduce reaction times and energy consumption. rsc.org Ethanol, which can be derived from biomass, is another excellent green solvent choice for reductive amination processes. researchgate.net

Finally, catalytic reductive amination using molecular hydrogen (H₂) as the terminal reductant represents a highly efficient and clean method. The process can be run with recyclable catalysts like palladium on carbon (Pd/C) and is well-suited for implementation in continuous-flow reactors. This technology allows for safe, scalable, and highly efficient production with a minimal environmental footprint. researchgate.net

Green Approach Description Key Advantages
Hydrogen AutotransferPiperidine is reacted directly with 4-methoxybenzyl alcohol using a transition metal catalyst. researchgate.netresearchgate.netHigh atom economy (water is the only byproduct), avoids use of alkyl halides.
Aqueous SynthesisN-alkylation is performed in water, often with microwave assistance. rsc.orgReduces use of volatile organic compounds (VOCs), can accelerate reaction rates.
Catalytic Reductive AminationReductive amination is performed using H₂ gas and a recyclable catalyst (e.g., Pd/C). researchgate.netClean reductant, catalyst can be recovered and reused, suitable for flow chemistry.

Advanced Structural Elucidation and Conformational Analysis of 1 4 Methoxybenzyl Piperidine Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial verification of the synthesis of 1-(4-methoxybenzyl)piperidine. The number of signals, their chemical shifts (δ), integration values (for ¹H), and splitting patterns (multiplicity) correspond to the different types of protons and carbons in the molecule.

The ¹H NMR spectrum confirms the presence of all expected proton environments: the aromatic protons of the 4-methoxyphenyl (B3050149) group, the methoxy (B1213986) protons, the benzylic protons, and the protons of the piperidine (B6355638) ring. Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, including the aromatic carbons, the methoxy carbon, the benzyllc carbon, and the carbons of the piperidine ring. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆. rsc.org

Atom/Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Methoxy (CH₃O-) 3.73 (s, 3H) 54.89
Piperidine C2/C6-H (axial/equatorial) 2.68 (br s, 4H)* 53.78
Piperidine C3/C5-H (axial/equatorial) 1.90-1.85 (m, 4H)* 25.59
Piperidine C4-H (axial/equatorial) 1.78-1.77 (m, 2H)* 24.11
Benzylic (-CH₂-) 4.14 (s, 2H)* 62.34
Aromatic C2'/C6'-H 7.60-7.58 (d, 2H) 129.86
Aromatic C3'/C5'-H 7.28-7.26 (d, 2H) 113.39
Aromatic C1' (quaternary) - 130.41
Aromatic C4' (quaternary) - 158.14

*Note: The original source reports simplified multiplicities. The piperidine and benzylic proton signals are presented here as found in the supporting information. rsc.org A more detailed analysis would likely show more complex splitting.

While 1D NMR suggests the presence of the required functional groups, 2D NMR experiments are essential to confirm the precise connectivity of the atoms. spectrabase.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). bldpharm.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, it would show a cross-peak between the benzylic proton signal at ~4.14 ppm and the benzylic carbon signal at 62.34 ppm.

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling relationships, typically between protons separated by two or three bonds (²JHH and ³JHH). spectrabase.com This is particularly useful for tracing the connectivity within the piperidine ring, showing correlations between adjacent methylene (B1212753) groups (e.g., H2/H6 with H3/H5, and H3/H5 with H4).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity by showing correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). nih.gov This technique is invaluable for linking the different fragments of the molecule. For instance, it would show a correlation from the benzylic protons to the aromatic quaternary carbon C1' and the piperidine carbons C2/C6, confirming the attachment of the benzyl (B1604629) group to the piperidine nitrogen.

Table 2: Expected Key 2D NMR Correlations for this compound.

Technique Proton (¹H) Correlated Atom (¹H or ¹³C) Information Gained
HSQC Benzylic CH₂ (~4.14 ppm) Benzylic C (~62.34 ppm) Direct C-H bond confirmation.
Methoxy CH₃ (~3.73 ppm) Methoxy C (~54.89 ppm) Direct C-H bond confirmation.
Piperidine CH₂'s Corresponding Piperidine C's Direct C-H bond confirmations.
COSY Piperidine H2/H6 Piperidine H3/H5 ³JHH coupling confirms adjacent methylenes.
Piperidine H3/H5 Piperidine H4 ³JHH coupling confirms adjacent methylenes.
Aromatic H2'/H6' Aromatic H3'/H5' ⁴JHH (meta) coupling in the aromatic ring.
HMBC Benzylic CH₂ (~4.14 ppm) Piperidine C2/C6 (~53.78 ppm) Confirms benzyl N-CH₂-C connection.
Benzylic CH₂ (~4.14 ppm) Aromatic C1' (~130.41 ppm) Confirms benzyl CH₂-C(aromatic) connection.
Methoxy CH₃ (~3.73 ppm) Aromatic C4' (~158.14 ppm) Confirms methoxy O-CH₃ connection to the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, twisting). These spectra provide a characteristic "fingerprint" of the molecule, confirming the presence of key functional groups. nist.gov

For this compound, the IR and Raman spectra would display characteristic bands for the different structural units.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Primary Technique
C-H Stretch (sp³) Piperidine & Benzylic CH₂ 2950 - 2800 IR & Raman
C-H Stretch (sp²) Aromatic C-H 3100 - 3000 IR & Raman
C=C Stretch Aromatic Ring 1610, 1580, 1510, 1450 IR & Raman
C-N Stretch Tertiary Amine 1250 - 1020 IR
C-O Stretch Aryl Ether 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) IR
C-H Bending Methylene (scissoring) ~1465 IR

The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic piperidine and benzyl groups. Aromatic C=C stretching peaks in the 1610-1450 cm⁻¹ region verify the substituted benzene (B151609) ring. A strong band around 1250 cm⁻¹ is characteristic of the aryl-O stretch of the methoxy group, while the C-N stretching of the tertiary amine would also appear in the fingerprint region. nist.govnih.gov

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments with high confidence. scielo.br

The nominal molecular weight of this compound (C₁₃H₁₉NO) is 205 g/mol . HRMS would be able to confirm the elemental formula C₁₃H₁₉NO by providing a mass measurement accurate to several decimal places.

The fragmentation pattern in the mass spectrum is predictable. The most characteristic fragmentation would be the cleavage at the benzylic position, which is structurally weak and leads to the formation of a stable tropylium-like ion or a stabilized benzylic cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.

m/z Proposed Fragment Ion Formula Fragmentation Pathway
205 [M]⁺ [C₁₃H₁₉NO]⁺ Molecular Ion
121 [CH₂C₆H₄OCH₃]⁺ [C₈H₉O]⁺ Benzylic cleavage (formation of the 4-methoxybenzyl cation)

The most abundant peak in the spectrum (base peak) is expected to be at m/z 121, corresponding to the stable 4-methoxybenzyl cation. This is a common and diagnostic fragmentation pattern for N-benzyl amines. Another significant fragment at m/z 84 would represent the piperidine ring after losing the benzyl substituent. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is primarily used to study molecules containing chromophores, which are typically unsaturated systems or atoms with non-bonding electrons. researchgate.net

In this compound, the sole chromophore is the 4-methoxyphenyl group. The piperidine ring itself does not absorb significantly in the standard UV-Vis range (>200 nm). The benzene ring exhibits characteristic π → π* electronic transitions. Substituents on the ring can shift the wavelength of maximum absorption (λmax) and increase the molar absorptivity (ε). The methoxy group (-OCH₃), being an electron-donating group, causes a bathochromic (red) shift compared to unsubstituted benzene.

Table 5: Expected UV-Vis Absorption Data for this compound.

Transition Chromophore Approximate λmax (nm)
π → π* (E2-band) 4-Methoxyphenyl ~225

Two primary absorption bands would be expected for the 4-methoxyphenyl chromophore: a strong absorption (E2-band) around 225 nm and a weaker, fine-structured absorption (B-band) around 275 nm. The presence of these absorptions confirms the electronic nature of the aromatic portion of the molecule.

X-ray Diffraction (XRD) for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive analytical technique for elucidating the molecular and crystal structure of this compound derivatives. By measuring the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom, defining bond lengths, bond angles, and torsional angles. This information provides an unambiguous depiction of the molecule's three-dimensional shape and its packing within the crystal lattice.

For example, the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, a related piperidine derivative, was determined to be in the monoclinic space group P21/c, which revealed the exact spatial relationship between the piperidine ring and the substituted phenyl group. iucr.org Such analyses are fundamental for confirming the identity and stereochemistry of newly synthesized compounds and provide the foundational data for conformational and packing analysis.

Analysis of Conformational Preferences in the Crystalline State (e.g., Chair, Twisted Half-Chair Conformations)

In the crystalline state, the six-membered piperidine ring of this compound and its derivatives almost universally adopts a stable chair conformation . iucr.orgnih.gov This arrangement minimizes both angular and torsional strain within the ring. The substituent at the nitrogen atom, in this case the 4-methoxybenzyl group, typically occupies an equatorial position to reduce steric hindrance.

While the chair form is predominant, the presence of certain substituents can induce slight distortions. For instance, in the crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, the piperidine ring maintains a chair conformation. nih.gov However, in more heavily substituted systems, such as 1-chloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one, the steric crowding forces the piperidine ring into a more strained, distorted boat conformation. chemrevlett.com The orientation between the piperidine ring and the 4-methoxybenzyl group is also a key conformational feature. In one derivative, the mean plane of the piperidine ring was found to be twisted with respect to the 4-methoxybenzoyl ring by a dihedral angle of 63.0°. nih.gov

Table 1: Conformational and Crystallographic Data for Selected Piperidine Derivatives
Compound NameMolecular FormulaCrystal SystemSpace GroupPiperidine ConformationKey Dihedral AngleReference
4-Methoxy-N-(piperidine-1-carbonothioyl)benzamideC14H18N2O2SMonoclinicP21/cChair63.0 (3)° (Piperidine/Benzoyl) nih.gov
(4-chlorophenyl)(4-methylpiperidin-1-yl)methanoneC13H16ClNOMonoclinicP21/cChair39.89 (7)° (Piperidine/Benzene) iucr.org
1-Chloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-oneC23H26ClNO4Not SpecifiedNot SpecifiedDistorted BoatNot Reported chemrevlett.com

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, C-H···O Contacts)

The stability of the crystal lattice for this compound derivatives is governed by a network of non-covalent intermolecular interactions. While the parent compound lacks strong hydrogen bond donors, its derivatives and the constituent functional groups facilitate a range of weaker, yet structurally significant, interactions.

C-H···O Interactions: These are among the most common contacts, where a hydrogen atom attached to a carbon (from either the piperidine ring or the benzyl group) forms a weak hydrogen bond with the oxygen atom of a methoxy group or a carbonyl group on an adjacent molecule. In the crystal of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, C-H···O hydrogen bonds link molecules into chains. nih.gov

C-H···π Interactions: These interactions are crucial for the assembly of aromatic compounds. They involve the interaction of a C-H bond with the electron-rich face of the benzene ring. nih.govrsc.org In several piperidine derivatives, C-H bonds from the piperidine ring interact with the π-system of the benzene ring of a neighboring molecule, linking molecular chains into layers. iucr.orgnih.gov

Other Interactions: In derivatives with appropriate functional groups, classical hydrogen bonds (e.g., N-H···O) and offset π-π stacking interactions can also play a significant role in defining the supramolecular architecture. nih.gov For instance, π-π stacking with an intercentroid distance of 3.927 Å has been observed, helping to link molecular layers together. nih.gov

Table 2: Key Intermolecular Interactions in Piperidine Derivatives
CompoundInteraction TypeDescriptionReference
4-Methoxy-N-(piperidine-1-carbonothioyl)benzamideN-H···O, C-H···OForms chains along the c-axis. nih.gov
4-Methoxy-N-(piperidine-1-carbonothioyl)benzamideC-H···πLinks adjacent chains into layers. nih.gov
4-Methoxy-N-(piperidine-1-carbonothioyl)benzamideπ-π StackingLinks layers, forming a 3D structure. nih.gov
(4-chlorophenyl)(4-methylpiperidin-1-yl)methanoneC-H···OLinks molecules into infinite chains. iucr.org

Impact of Substituents on Molecular Conformation and Crystal Packing

Introducing or modifying substituents on the this compound framework significantly influences both the preferred molecular conformation and the resulting crystal packing motif. The size, position, and electronic nature of these substituents dictate the subtle balance between intramolecular steric forces and intermolecular packing efficiency.

For example, the addition of methyl groups to the piperidine ring can reinforce the chair conformation, while bulkier groups can lead to conformational distortions, as seen in the shift to a boat form in some polysubstituted piperidin-4-ones. chemrevlett.com Substituents on the phenyl ring can alter the ring's electron density, thereby modulating the strength of C-H···π and π-π stacking interactions. Furthermore, the introduction of functional groups capable of strong hydrogen bonding, such as amides or hydroxyls, can completely redirect the crystal packing to prioritize the formation of robust hydrogen-bonded networks, as seen in various carboxamide derivatives. mdpi.comnih.gov The systematic analysis of these changes across a series of related compounds is a powerful strategy for understanding structure-property relationships and for the rational design of crystalline materials with desired architectures.

Computational and Theoretical Investigations of 1 4 Methoxybenzyl Piperidine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as one of the most popular and versatile methods in computational quantum chemistry. It is based on the principle that the total energy of a system can be determined from its electron density. This approach is computationally more tractable than traditional wave-function-based methods, making it well-suited for studying relatively large molecules like 1-(4-methoxybenzyl)piperidine.

The initial step in a typical DFT study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the piperidine (B6355638) ring, the methoxybenzyl group, and the linkage between them. Different combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) can be employed to achieve a balance between computational cost and accuracy.

Once the optimized geometry is obtained, a wide range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge throughout the molecule. For instance, a DFT study on related piperidine derivatives has been used to calculate their geometric and electronic properties, providing insights into their reactivity and stability.

PropertyDescription
Total EnergyThe sum of the kinetic and potential energies of all the electrons and nuclei in the molecule at its optimized geometry.
Dipole MomentA measure of the overall polarity of the molecule, arising from the separation of positive and negative charges.
Mulliken Atomic ChargesA method for partitioning the total electronic charge among the individual atoms in the molecule, providing an indication of local charge distribution.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

A small HOMO-LUMO gap generally indicates that a molecule is more reactive and can be more easily polarized. In the context of this compound, the HOMO is likely to be located on the electron-rich methoxybenzyl ring, while the LUMO may be distributed over the entire molecule. The energy of these orbitals and their gap can be readily calculated using DFT. For example, studies on other benzylpiperidine derivatives have shown that the HOMO-LUMO gap is a key factor in determining their biological activity.

OrbitalDescriptionSignificance
HOMOHighest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMOLowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and electronic excitability.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The scaled theoretical spectrum can then be compared with experimentally obtained IR and Raman spectra. This comparison is invaluable for assigning the observed spectral bands to specific molecular motions, such as C-H stretching, C-N stretching, and the bending modes of the aromatic and piperidine rings. Such analyses have been successfully applied to various substituted piperidines to confirm their molecular structures.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to how its electron cloud is distorted by an intense electric field, such as that from a laser. Quantum chemical calculations can be used to predict the NLO properties of molecules, most notably the first hyperpolarizability (β).

A large value of β indicates a strong NLO response. For molecules like this compound, the presence of an electron-donating group (methoxy) and an electron-withdrawing group (the piperidine nitrogen, depending on its environment) connected by a π-conjugated system (the benzene (B151609) ring) can lead to significant NLO properties. DFT calculations can provide a quantitative estimate of the first hyperpolarizability, guiding the design of new NLO materials. Studies on similar donor-π-acceptor systems have demonstrated the utility of this approach.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized "natural" bond orbitals that correspond to the familiar Lewis structure representation of lone pairs and chemical bonds.

Molecular Modeling and Simulations

While quantum chemical calculations provide a detailed picture of a single molecule, molecular modeling and simulations are used to study the behavior of molecules in a larger context, such as in solution or in a biological environment. These methods typically employ classical mechanics and force fields to model the interactions between atoms and molecules.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of a ligand like this compound and the stability of its interaction with a biological target, such as a protein receptor.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar piperidine derivatives. For instance, MD simulations on compounds like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been used to investigate their binding stability within the active sites of human carbonic anhydrase isoforms. nih.gov In such studies, the stability of the protein-ligand complex is typically assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD profile suggests that the ligand has found a favorable and stable binding pose within the receptor. nih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated physiological environment (a box of water molecules with appropriate ions) and, if a target protein is known, within the protein's binding pocket. The simulation would track the movements of every atom, revealing how the piperidine and methoxybenzyl groups rotate and flex. This provides insights into the molecule's accessible conformations and the energetic landscape of its binding, highlighting key interactions like hydrogen bonds or hydrophobic contacts that contribute to binding stability. nih.govchemicalbook.com

Computational Prediction of Molecular Properties (e.g., LogP, TPSA, Rotatable Bonds)

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile. Computational methods allow for the rapid prediction of these properties. Key molecular descriptors for this compound include the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of rotatable bonds.

LogP is a measure of a compound's lipophilicity, which influences its absorption and distribution. TPSA is a descriptor that correlates with a molecule's ability to permeate cell membranes. The number of rotatable bonds indicates the conformational flexibility of the molecule.

While a specific entry for this compound is not available in all public databases, data for a structurally very similar compound, 1-(4-methoxybenzyl)piperidin-4-amine , is available and provides a close approximation. chemicalbook.com Furthermore, properties for the parent compound, this compound, can be calculated using various computational tools.

Below is a table of computationally predicted molecular properties.

PropertyPredicted Value for this compoundPredicted Value for Analog (1-(4-methoxybenzyl)piperidin-4-amine)Significance in Drug Discovery
Molecular Formula C13H19NOC13H20N2OBasic structural information.
Molecular Weight 205.30 g/mol 220.31 g/mol chemicalbook.comInfluences absorption and diffusion.
XLogP3 ~2.9 (Estimated)1.3 chemicalbook.comMeasures lipophilicity; affects absorption, distribution, and toxicity.
TPSA 12.47 Ų38.5 Ų chemicalbook.comCorrelates with membrane permeability and oral bioavailability.
Rotatable Bonds 33 chemicalbook.comIndicates molecular flexibility, which affects binding affinity.
H-Bond Donors 01 chemicalbook.comNumber of hydrogen atoms bonded to N or O; influences solubility and binding.
H-Bond Acceptors 23 chemicalbook.comNumber of N or O atoms; influences solubility and binding.

Table 1: Computationally Predicted Molecular Properties. Values for this compound are calculated based on its structure, while analog data is from PubChem CID 12641841.

Cheminformatics and Ligand-Based Design

Cheminformatics and ligand-based drug design are essential when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or a specific property. For benzylpiperidine derivatives, QSAR studies have been successfully employed to predict their activity as inhibitors of various enzymes and receptors.

For example, QSAR analyses performed on a series of benzylpiperidine inhibitors of acetylcholinesterase revealed that molecular shape and electronic properties (like the energy of the highest occupied molecular orbital, HOMO) were significant for their inhibitory potency. chemicalbook.com Such studies indicate that even minor substitutions on the benzyl (B1604629) ring can significantly impact activity, likely due to steric interactions within the receptor binding site. chemicalbook.com Although a specific QSAR model for this compound is not detailed, the principles from related studies suggest that its methoxy (B1213986) group's electronic and steric properties would be key descriptors in any predictive model of its activity. chemicalbook.comwikipedia.org

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Lead Prioritization (Excluding in vivo Human Data)

Before committing to expensive and time-consuming laboratory experiments, theoretical prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for prioritizing lead candidates. Various computational models and software can predict these properties based on a molecule's structure.

Key predicted ADME properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to gauge how well the compound might be absorbed after oral administration.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand where the compound will go in the body. chemicalbook.com

Metabolism: Computational tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is critical for estimating its half-life and potential for drug-drug interactions. chemicalbook.com

Excretion: While harder to predict, some models can estimate the likelihood of renal clearance.

For this compound, one would expect good intestinal absorption due to its moderate lipophilicity and relatively small size. Its potential to cross the blood-brain barrier would be of particular interest for neurologically active drug discovery programs.

ADME ParameterPredicted Outcome for a Drug-like MoleculeRelevance for this compound
Human Intestinal Absorption HighExpected to be high due to favorable physicochemical properties.
Caco-2 Permeability HighA high predicted value would suggest good potential for oral absorption.
Blood-Brain Barrier (BBB) Penetration Yes/NoCritical for CNS-targeting agents. The compound's properties suggest it may cross the BBB.
P-glycoprotein (P-gp) Substrate NoNon-substrates are less likely to be actively pumped out of cells, including the brain. chemicalbook.com
CYP450 Inhibition Non-inhibitorImportant for avoiding drug-drug interactions. The methoxy group is a potential site of metabolism.

Table 2: General Theoretical ADME Predictions and Their Relevance.

Application of Lipinski's Rule of Five and Other Drug-Likeness Filters in Virtual Screening

Virtual screening of large compound libraries often begins with the application of "drug-likeness" filters to remove molecules that are unlikely to become successful oral drugs. The most famous of these is Lipinski's Rule of Five. This rule states that an orally active drug is more likely to have:

A molecular weight of 500 Daltons or less.

A LogP value of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A compound is generally considered to have good drug-like properties if it violates no more than one of these rules.

Let's evaluate this compound against Lipinski's Rule of Five.

Lipinski's Rule ParameterValue for this compoundRule (≤)Violation?
Molecular Weight ( g/mol ) 205.30500No
LogP (XLogP3) ~2.9 (Estimated)5No
Hydrogen Bond Donors 05No
Hydrogen Bond Acceptors 2 (N and O)10No
Number of Violations 0

Table 3: Evaluation of this compound using Lipinski's Rule of Five.

As shown in the table, this compound does not violate any of Lipinski's rules, which suggests it has a favorable profile for oral bioavailability. This makes it an attractive candidate for inclusion in further screening and lead optimization efforts. Other filters, such as Veber's rule (≤ 10 rotatable bonds and TPSA ≤ 140 Ų), would also classify this compound favorably. chemicalbook.com

Molecular Interactions and Mechanistic Biological Research of 1 4 Methoxybenzyl Piperidine Derivatives

Investigation of Molecular Target Interactions

The biological effects of 1-(4-methoxybenzyl)piperidine derivatives are defined by their ability to bind to and modulate the function of specific protein targets. Research in this area focuses on quantifying the strength and specificity of these interactions through enzyme inhibition assays and receptor binding studies.

The piperidine (B6355638) scaffold is a versatile template for designing inhibitors of various enzymes implicated in human diseases.

Cathepsin K: This cysteine protease is a key player in bone resorption, making it a target for osteoporosis therapies. nih.govnih.gov A series of novel piperidamide-3-carboxamide derivatives were synthesized and assessed for their ability to inhibit cathepsin K. nih.gov Among these, compound H-9 demonstrated the most potent inhibition with an IC50 value of 0.08 µM. nih.gov These findings suggest that piperidine-based structures can be potent anti-bone resorption agents by targeting cathepsin K. nih.gov Peptidomimetics with a cyanohydrazide warhead also represent a class of highly potent Cathepsin K inhibitors. semanticscholar.org

Table 1: Inhibitory Activity of Piperidine Derivatives against Cathepsin K

Compound R1 Substituent IC50 (µM) Reference
H-7 4-Cl >1 nih.gov
H-8 2-Cl >1 nih.gov
H-9 3-Cl 0.08 nih.gov
MIV-711 - 0.10 nih.gov

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. nih.gov New benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives containing piperidine moieties have been evaluated for their inhibitory activity against EGFR-tyrosine kinase (EGFR-TK). nih.gov One such compound showed a high percentage of enzyme inhibition at 70.58%. nih.gov Computational molecular docking has also been used to confirm the strong binding affinity between novel EGFR tyrosine kinase inhibitors, such as ZZC4, and the EGFR protein. nih.gov

Topoisomerase II: This enzyme is crucial for DNA replication and a target for anticancer drugs. Phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential Topoisomerase II inhibitors. mdpi.com Studies showed that these compounds, particularly those with a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, were highly cytotoxic to breast adenocarcinoma cells and exhibited inhibitory activity against Topoisomerase II. mdpi.com

While the piperidine scaffold is versatile, published research focusing specifically on this compound derivatives against enzymes like Aromatase, Lanosterol 14α-demethylase, DNA gyrase, and Anaplastic Lymphoma Kinase (ALK) is not as prevalent in the reviewed literature.

Derivatives of this compound have been extensively studied for their interactions with various central nervous system (CNS) receptors.

Dopamine (B1211576) Receptors: The dopamine D4 receptor (D4R) is a target for treating neurological and psychiatric disorders. nih.gov A series of 3- or 4-benzyloxypiperidine derivatives were developed as D4R antagonists, with several compounds showing high selectivity for D4R over other dopamine receptor subtypes (D1, D2, D3, D5). nih.govresearchgate.net For instance, compound 9j , a 4-ether piperidine derivative, was identified as a potent and selective D4R antagonist. nih.gov Another study on 4,4-difluoropiperidine (B1302736) ethers identified compound 14a with an exceptionally high binding affinity for the D4 receptor (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptors. chemrxiv.org

Table 2: Binding Affinity of Piperidine Derivatives for Dopamine D4 Receptor

Compound Structure/Modification D4R Ki (nM) Selectivity vs D1-3,5 Reference
8a 3-fluorobenzyl ether 205.9 Selective nih.gov
8b 3,4-difluorophenyl ether 169 Selective nih.gov
8c 4-fluoro-3-methyl ether 135 Selective nih.gov
11d Acetamide derivative 121 Selective nih.gov
14a 4,4-difluoropiperidine ether 0.3 >2000-fold chemrxiv.org
16 4-benzyl analog regioisomer pKi = 8.79 High (D2/D4 = 2239) mdpi.com

Serotonin (5-HT) Receptors: These receptors are implicated in a wide range of physiological and pathological processes, including mood and cognition. semanticscholar.org Derivatives of (2-methoxyphenyl)piperazine linked to various moieties have been synthesized and show high affinity for the 5-HT1A receptor subtype. semanticscholar.orgnih.govnih.gov For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was found to bind to 5-HT1A sites with high affinity (Ki = 0.4 nM) and 160-fold selectivity over α1-adrenergic sites. nih.gov Another series of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl) derivatives also proved to be highly selective ligands for the 5-HT1A receptor, with Ki values as low as 1.2 nM. semanticscholar.org

Opioid Receptors: The μ-opioid receptor (MOR) and δ-opioid receptor (DOR) are key targets for analgesics. A series of 4-substituted piperidine compounds based on a tetrahydroquinoline scaffold have shown balanced, low nanomolar binding affinity for both MOR and DOR. nih.gov These analogues displayed a broad range of binding affinities, with Ki values for MOR ranging from 0.29 nM to 29 nM and for DOR from 6.6 nM to 150 nM. nih.gov Molecular docking studies have also been employed to predict the binding affinity of fentanyl analogs, which are based on a 4-anilidopiperidine structure, to the μ-opioid receptor. nih.govplos.org These studies show that modifications to the piperidine ring are critical for binding affinity. nih.govplos.org

σ1 Receptors: The sigma-1 (σ1) receptor is a unique intracellular chaperone protein involved in various cellular functions and is a target for neurodegenerative diseases and pain. uniba.itnih.gov Numerous piperidine and piperazine (B1678402) derivatives exhibit high affinity for the σ1 receptor. uniba.itnih.govnih.gov Phenoxyalkylpiperidines, for instance, show potent binding with Ki values in the subnanomolar to nanomolar range. uniba.it A series of benzylpiperazinyl derivatives were also developed as selective σ1R antagonists, with compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) showing a very high affinity (Ki = 1.6 nM) and excellent selectivity over the σ2 receptor. nih.gov

Table 3: Binding Affinity of Piperidine/Piperazine Derivatives for Sigma-1 (σ1) Receptors

Compound Class σ1 Ki (nM) Selectivity (σ2/σ1) Reference
1b N-[(4-methoxyphenoxy)ethyl]piperidine 1.49 High uniba.it
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone 3.2 - nih.gov
15 Benzylpiperazinyl derivative 1.6 886 nih.gov
12c NH-indazole piperidine 0.7 829 (vs D4) chemrxiv.org

Molecular docking is a computational technique that has become indispensable for studying protein-ligand interactions at a molecular level. For this compound derivatives, docking studies are routinely used to predict how these ligands fit into the binding sites of their target proteins. nih.govresearchgate.net These in silico studies provide a rational basis for observed structure-activity relationships (SAR) and guide the design of new, more potent, and selective molecules. For example, docking has been used to rationalize the binding modes of derivatives in targets such as the σ1 receptor, Cathepsin K, EGFR, and even the SARS-CoV-2 main protease, revealing the structural features crucial for affinity and selectivity. nih.govnih.govnih.gov

Computational Approaches to Ligand-Target Interactions

Computational chemistry offers powerful tools to complement experimental research, providing detailed insights into the dynamics and energetics of ligand-target binding.

Molecular docking simulations are a cornerstone of modern drug discovery, used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target. researchgate.net For piperidine derivatives, docking studies have been successfully applied to a wide range of targets.

In studies on σ1 receptor ligands, docking was performed using crystal structures of the receptor (e.g., PDB code: 5HK2) to analyze the binding modes of newly synthesized compounds. nih.gov The predicted poses helped to rationalize why certain structural modifications, like the length of a linker or the nature of a substituent, led to dramatic changes in binding affinity. nih.gov Similarly, for Cathepsin K inhibitors, docking revealed how the most potent compounds orient themselves within the enzyme's active site to maximize favorable interactions. nih.gov Docking of a newly synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine into the active site of the COVID-19 protease also revealed efficient interactions, suggesting its potential as an inhibitor. nih.gov

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Computational models are crucial for identifying these key interactions.

Hydrogen Bonds: These are critical for anchoring ligands in the correct orientation. For example, docking studies of σ1 receptor ligands revealed that the protonated nitrogen atom of the piperidine or piperazine ring often forms a strong salt bridge or hydrogen bond with acidic residues like Glu172 and Asp126. nih.gov In Topoisomerase II inhibitors, hydrogen bonds between the 1,2-benzothiazine moiety and residues like Asp463 and Gly488 are predicted to be important for binding. mdpi.com

Hydrophobic Interactions: The methoxybenzyl group and the piperidine ring itself often engage in favorable hydrophobic interactions with nonpolar pockets in the binding site. In σ1 receptors, the phenoxy moiety of ligands was found to fill a hydrophobic region, and increasing the linker chain length allowed for more effective hydrophobic interactions, thereby increasing affinity. uniba.it

π-π Stacking: The aromatic rings present in many this compound derivatives are capable of π-π stacking interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp) in the protein's active site. In the case of Topoisomerase II inhibitors, the phenylpiperazine part of the molecules was predicted to slide between nucleic acid bases, engaging in π-π stacking interactions with DT9 and DA12 nucleobases. mdpi.com Studies on a piperidine derivative targeting the SARS-CoV-2 protease also highlighted significant π-π stacking interactions between the mesityl, piperidine, and benzyl (B1604629) rings. nih.gov

Conformational Analysis of Ligand-Receptor Complexes

The three-dimensional conformation of a ligand and its interactions within the binding pocket of a receptor are pivotal for its biological activity. For derivatives of this compound, computational methods such as molecular docking are employed to predict these binding modes. These studies reveal that the piperidine ring and the methoxybenzyl group play crucial roles in orienting the molecule within the receptor's active site.

In the context of dopamine D4 receptor antagonists, docking studies have shown that the piperidine nitrogen of related scaffolds can form key interactions, such as with aspartic acid residue Asp115. nih.gov Simultaneously, the benzyl group often engages in π-π stacking interactions with aromatic residues like phenylalanine (Phe410) within the binding pocket. nih.gov These interactions are critical for anchoring the ligand and achieving high binding affinity.

Similarly, in studies of sigma-1 (S1R) receptor ligands, derivatives with a piperidine core have been shown to adopt a linear arrangement within the binding site. nih.gov This conformation allows the molecule to occupy a central core and two hydrophobic pockets, a feature shared with known potent S1R ligands. nih.gov Molecular dynamics simulations further illuminate the specific amino acid residues that are crucial for these interactions, providing a dynamic view of the ligand-receptor complex. nih.govnih.gov

The conformation of the ligand itself is also a key determinant of activity. Research on other piperidine-containing compounds has shown that low-energy conformations, sometimes characterized by intramolecular π-stacking, can mimic the bioactive conformation required for receptor binding. nih.gov This highlights the importance of understanding the conformational preferences of the ligand in solution and in the bound state.

Quantum Chemical Aspects of Ligand-Target Recognition

Quantum chemical calculations provide a deeper understanding of the electronic properties that govern ligand-target recognition. Methods like Density Functional Theory (DFT) are used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable quantum chemical tool. It visualizes the charge distribution across the molecule, identifying electrophilic and nucleophilic regions that are prone to interactions with the receptor. nih.gov For instance, the electron-rich oxygen of the methoxy (B1213986) group on the benzyl ring of this compound would be highlighted as a potential hydrogen bond acceptor.

Hirshfeld surface analysis is used to determine and quantify intermolecular interactions within a crystal structure, which can provide insights into the types of interactions that are important for receptor binding. nih.gov These quantum computational studies complement experimental data by providing a molecular-level rationale for the observed biological activities. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, systematically altering a lead compound's structure to understand how these changes affect its biological activity. For derivatives of the this compound scaffold, SAR studies have provided valuable insights for various biological targets.

In the development of cholinesterase inhibitors, for example, modifications to the benzyl and piperidine moieties have been explored. tandfonline.com The position of substituents on the benzyl ring can significantly impact activity. For instance, with a methyl group, the order of activity was found to be meta > ortho > para. tandfonline.com For a methoxy group, the para position was more favorable than the meta position. tandfonline.com

When developing inhibitors for the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, researchers focused on modifying three regions of a lead piperidine-containing scaffold to improve potency and pharmacokinetic properties. nih.gov These modifications led to the identification of novel inhibitors with potent activity against both the enzyme and the bacterium. nih.gov

For dopamine D4 receptor antagonists, SAR studies focused on modifying substituents on both the nitrogen and an ether-linked group of a piperidine core. nih.gov These studies explored a range of aryl and heteroaryl groups with varying electronic properties (electron-donating and electron-withdrawing) to optimize receptor affinity. nih.gov

The following table summarizes SAR findings for various piperidine derivatives targeting different biological systems.

TargetScaffold ModificationEffect on Activity
CholinesterasesMethyl substitution on benzyl ringActivity order: meta > ortho > para tandfonline.com
CholinesterasesMethoxy substitution on benzyl ringActivity order: para > meta tandfonline.com
M. tuberculosis MenAModifications to three molecular regionsImproved potency and pharmacokinetic properties nih.gov
Dopamine D4 ReceptorSubstitutions on piperidine nitrogen and ether-linked groupOptimized receptor affinity nih.gov
Sigma-1 Receptor4-hydroxylphenyl moietyGenerally detrimental to affinity nih.gov
Sigma-1 Receptor4-fluorophenyl substituentResulted in the poorest S1R ligand among the tested series nih.gov

A pharmacophore is an abstract description of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold and its derivatives, several key pharmacophoric features have been identified through computational modeling and SAR studies.

A typical pharmacophore model for piperidine-based ligands includes:

A basic nitrogen atom (often protonated at physiological pH) capable of forming ionic interactions or hydrogen bonds. nih.gov

A hydrophobic aromatic ring (the benzyl group) that engages in hydrophobic or π-π stacking interactions. nih.govnih.gov

A second hydrophobic group or feature. nih.gov

For sigma-1 receptor ligands, a common pharmacophore consists of a positive ionizable functionality (the piperidine nitrogen), a primary hydrophobic group, and a secondary hydrophobic group. nih.gov In the case of some derivatives, the 4-phenylpiperazine tail and the benzyl moiety fulfill the roles of the hydrophobic groups. nih.gov

Pharmacophore models can be generated from a set of active compounds to identify common features. acs.orgnih.gov These models often include features like aromatic rings, hydrogen bond acceptors, and hydrophobic centers, with defined spatial relationships. acs.org Such models are valuable for virtual screening to identify new compounds with the potential for similar biological activity. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.

In the context of piperidine derivatives, replacing the piperidine ring with a piperazine ring is a common bioisosteric modification. unisi.it This change can alter the compound's basicity, polarity, and hydrogen bonding capacity, which in turn affects its interaction with the target. For example, in a series of monoacylglycerol lipase (B570770) (MAGL) inhibitors, replacing a piperidine with a piperazine ring was explored. unisi.it

Another example is the replacement of a nitrogen atom in a piperazine ring with a C-CN group. This modification can maintain receptor affinity while enhancing selectivity for certain receptor subtypes. blumberginstitute.org The substitution of a fluorine atom for a hydrogen on the piperidine ring has also been shown to be an effective mimic of a piperazine, influencing basicity and absorption properties. blumberginstitute.org

In the development of dopamine D3 receptor agonists, heterocyclic bioisosteres of a tetrahydronaphthalen-2-ol core were investigated. nih.gov This led to the identification of compounds with high affinity and selectivity for the D3 receptor. nih.gov These examples demonstrate that bioisosteric modifications of the core scaffold and its substituents can have a profound impact on receptor affinity and enzyme inhibition.

In Vitro Biological Research and Biochemical Pathways (Excluding Human Data)

Derivatives of this compound have been investigated for their activity in a variety of in vitro biological assays, targeting different enzymes and biochemical pathways.

One area of research has been the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. tandfonline.commdpi.com Various synthesized derivatives have shown inhibitory activity in the micromolar range against these enzymes. tandfonline.commdpi.com For example, a series of benzimidazole-based pyrrole/piperidine hybrids demonstrated AChE inhibitory activities with IC50 values ranging from 19.44 µM to 36.05 µM and BuChE inhibitory activities with IC50 values from 21.57 µM to 39.55 µM. mdpi.com

Another target is the enzyme monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. Benzylpiperidine-based compounds have been developed as reversible MAGL inhibitors, with some showing IC50 values in the nanomolar range in in vitro assays on the isolated enzyme. unisi.it

In the field of infectious diseases, piperidine derivatives have been investigated as inhibitors of Mycobacterium tuberculosis. Specifically, they have been shown to inhibit the enzyme MenA in the menaquinone biosynthetic pathway, which is essential for the bacterium's survival. nih.gov The inhibitory potency (IC50) against the MenA enzyme and the growth inhibitory concentration (GIC50) against the M. tuberculosis strain mc² 6230 have been determined for a library of these inhibitors. nih.gov

The table below provides a summary of the in vitro biological activities of some piperidine derivatives.

Compound ClassTarget Enzyme/PathwayOrganism/Cell LineMeasured Activity (IC50/GIC50)
Benzimidazole-based pyrrole/piperidine hybridsAcetylcholinesterase (AChE)Not specified19.44 ± 0.60 µM – 36.05 ± 0.4 µM mdpi.com
Benzimidazole-based pyrrole/piperidine hybridsButyrylcholinesterase (BuChE)Not specified21.57 ± 0.61 µM – 39.55 ± 0.03 µM mdpi.com
Benzylpiperidine-based compoundsMonoacylglycerol lipase (MAGL)U937 cells193–489 nM unisi.it
Piperidine derivativesM. tuberculosis MenAMycobacterium tuberculosis13–22 µM (IC50) nih.gov
Piperidine derivativesM. tuberculosis growthMycobacterium tuberculosis8–10 µM (GIC50) nih.gov

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral - e.g., SARS-CoV-2 Mpro Inhibition)

The search for new antimicrobial agents has led to the investigation of various piperidine derivatives. These compounds have shown promise in combating bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity:

A study on piperidin-4-one derivatives, which share a core piperidine structure, revealed their potential as antimicrobial agents. biomedpharmajournal.org Thiosemicarbazone derivatives of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones were synthesized and screened for their in vitro antibacterial and antifungal activities. biomedpharmajournal.org Some of these compounds showed significant activity when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org The addition of a thiosemicarbazone moiety to the piperidin-4-one ring was found to enhance the antifungal activity. biomedpharmajournal.org

In another study, novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antimicrobial properties. nih.gov Several of these compounds demonstrated potent activity against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov Specifically, compounds designated as 9d, 9g, and 9h were identified as having significant antimicrobial activities. nih.gov

Furthermore, research on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives showed that certain compounds inhibited the growth of various bacterial and fungal strains with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov

The synthesis of 2,6-disubstituted piperidine-4-one derivatives and their subsequent testing revealed promising antibacterial and antifungal activity. researchgate.net One particular derivative, DALIL1, was found to be highly potent against Bacillus subtilis and the fungus Candida albicans. researchgate.net Similarly, a novel 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivative and its corresponding thiosemicarbazone were synthesized and showed antimicrobial activity against Staphylococcus aureus and Enterobacter sp. yu.edu.jo The thiosemicarbazone derivative exhibited higher activity. yu.edu.jo

Antiviral Activity (SARS-CoV-2 Mpro Inhibition):

A class of 1,4,4-trisubstituted piperidines has been identified as inhibitors of coronavirus replication. nih.gov These compounds were found to act at a post-entry stage, specifically targeting the viral polyprotein processing and the initiation of RNA synthesis. nih.gov Further investigation revealed that these piperidine derivatives inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.govnih.gov Although the inhibition of Mpro was described as modest, in silico studies supported the binding of these compounds to the catalytic site of the enzyme, suggesting they are a novel class of non-covalent CoV Mpro inhibitors. nih.gov

Anticancer Activity Research on Cell Lines (e.g., Cytotoxicity, Apoptosis Induction)

Piperidine and its derivatives have been extensively studied for their potential as anticancer agents, with research focusing on their ability to induce cytotoxicity and apoptosis in various cancer cell lines.

Derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine have demonstrated significant cell growth inhibitory activity across a range of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrial cancers. researchgate.net One of the synthesized compounds, 5a, showed long-term stability and cytotoxicity. researchgate.net

In the context of prostate cancer, where androgen receptor (AR) signaling is a key driver, a piperidine derivative, compound 17a, has shown promising anti-prostate cancer activity by inhibiting the proliferation of PC3 prostate cancer cells in a concentration-dependent manner. nih.gov

Research into novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives has identified compounds with antiproliferative activity against human leukemia cells (K562 and Reh). nih.gov Specifically, compound 3a, which has nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety, was found to be the most potent in this series, inducing apoptosis in leukemia cells. nih.gov

Furthermore, a library of 1,4-dihydropyridine-based 1,2,3-triazole derivatives was synthesized and evaluated for its cytotoxic potential on colorectal adenocarcinoma (Caco-2) cell lines. mdpi.com Many of these compounds exhibited significant antiproliferative activity, with IC50 values in the micromolar range. mdpi.com The most active compounds were found to induce cell death through apoptosis and cause cell cycle arrest at the G2/M phase. mdpi.com

The anticancer potential of pyrrolyl benzohydrazide (B10538) derivatives has also been explored. psecommunity.org Two derivatives, C8 and C18, were tested against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. psecommunity.org Compound C8 showed lower IC50 values and induced significant cell cycle arrest at the G2/M phase and apoptosis in A549 cells. psecommunity.org

The piperidine derivative 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, was found to inhibit the proliferation of both estrogen receptor (ER) negative (MDA-MB-231) and ER positive (MCF-7) breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov

The table below summarizes the cytotoxic activity of selected piperidine derivatives on various cancer cell lines.

Derivative Name/ClassCancer Cell Line(s)Observed Effect(s)
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesHUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (liver); MCF7, BT20, T47D, CAMA-1 (breast); HCT-116 (colon); KATO-3 (gastric); MFE-296 (endometrial)Significant cell growth inhibitory activity. researchgate.net
Compound 17a (piperidine derivative)PC3 (prostate)Inhibition of cell proliferation in a concentration-dependent manner. nih.gov
{4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives (e.g., 3a)K562, Reh (human leukemia)Antiproliferative activity, induction of apoptosis. nih.gov
1,4-dihydropyridine-based 1,2,3-triazole derivativesCaco-2 (colorectal adenocarcinoma)Significant antiproliferative activity, induction of apoptosis, cell cycle arrest at G2/M phase. mdpi.com
Pyrrolyl benzohydrazide derivatives (e.g., C8)A549 (lung), MCF-7 (breast), HepG2 (liver)Cytotoxicity, cell cycle arrest at G2/M phase, induction of apoptosis. psecommunity.org
1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MDA-MB-231 (ER- breast), MCF-7 (ER+ breast)Inhibition of cell proliferation, cell cycle arrest in G0/G1 phase. nih.gov

Anti-Inflammatory Properties in Cellular Models

The anti-inflammatory potential of piperidine derivatives has been investigated in various cellular models. A new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated anti-inflammatory effects by reducing paw edema and pleurisy induced by carrageenan. nih.gov The mechanism of action involved the reduction of cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov

Another study focused on a novel PPARδ agonist with a 4-(1-pyrrolidinyl)piperidine (B154721) structure. nih.gov This compound, designated as 21, showed strong PPARδ agonist activity and was found to significantly suppress atherosclerosis progression in LDLr-KO mice, which was associated with a reduction in the serum level of the pro-inflammatory chemokine MCP-1. nih.gov

Piperine (B192125), an alkaloid with a piperidine moiety, has also been shown to exert anti-inflammatory effects. In a mouse model of Parkinson's disease, piperine reduced the number of activated microglia and the expression of the cytokine IL-1β. nih.gov

Neuroprotective Effects in Preclinical Models

The neuroprotective properties of piperidine derivatives are an active area of research, particularly in the context of neurodegenerative diseases.

The σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to provide neuroprotection in a rat model of experimental stroke. utmb.edu The mechanism underlying this protection is linked to the reduction of ischemia-evoked nitric oxide (NO) production. utmb.edu PPBP was found to attenuate infarction volume and markedly decrease NO production in the ischemic brain. utmb.edu Interestingly, the neuroprotective effects of PPBP were lost when neuronal nitric oxide synthase (nNOS) was genetically deleted or pharmacologically inhibited, suggesting that the mechanism of action is dependent on the attenuation of nNOS activity. utmb.edu

Piperine has also demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov Treatment with piperine attenuated motor coordination and cognitive deficits, and prevented the loss of tyrosine hydroxylase-positive neurons in the substantia nigra. nih.gov The protective effects of piperine are attributed to its antioxidant, anti-apoptotic, and anti-inflammatory properties. nih.gov

Analgesic Mechanism Research in Cellular or in vitro Systems

The analgesic potential of piperidine derivatives has been explored through various preclinical studies. A novel class of 4-phenyl- and 4-heteroaryl-4-anilidopiperidines, which are structurally related to fentanyl, has been identified as potent opioid analgesic agents. nih.gov One compound from this series, 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamido)piperidine, exhibited high analgesic potency and a favorable safety profile. nih.gov

The analgesic activity of 1,4-dihydropyridine (B1200194) hybrid benzamide (B126) derivatives has also been investigated. nih.gov These compounds were synthesized and evaluated for their analgesic effects in vivo. nih.gov The addition of a 1,4-dihydropyridine moiety to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) has been shown to increase analgesia. nih.gov

A new piperazine derivative, LQFM182, demonstrated anti-nociceptive activity in acetic acid-induced writhing and formalin-induced pain tests in mice. nih.gov

Modulation of Cellular Processes and Pathways

Derivatives of this compound can influence a variety of cellular processes and signaling pathways, which underlies their diverse pharmacological effects.

One area of investigation is the inhibition of human carbonic anhydrase (hCA) isoforms. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and found to be potent inhibitors of hCA I, II, IX, and XII. nih.gov Several of these compounds showed selectivity for the tumor-associated isoforms hCA IX and XII. nih.gov Docking and molecular dynamics studies suggested that the high selectivity of one compound, 11, was due to favorable interactions within the active sites of hCA IX and hCA XII. nih.gov

The modulation of protease-activated receptor 1 (PAR(1)) signaling has also been explored. nih.gov Benzimidazole derivatives were found to act as allosteric modulators of PAR(1). nih.gov Two compounds, Q94 and Q109, selectively inhibited PAR(1)/Gα(q) signaling, reducing intracellular Ca2+ mobilization and inositol (B14025) 1,4,5-trisphosphate production in response to thrombin. nih.gov

In the context of cancer, piperidine derivatives have been shown to modulate key signaling pathways. Piperine can activate pathways like NF-κB and PI3K/Akt, leading to the apoptosis of cancer cells. nih.gov It has also been found to inhibit IL-6 expression, which can suppress the invasion of gastric cancer cells. nih.gov

The table below provides a summary of the cellular processes and pathways modulated by piperidine derivatives.

Derivative Class/CompoundCellular Process/Pathway ModulatedObserved Effect
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesHuman Carbonic Anhydrase (hCA) InhibitionPotent inhibition of hCA I, II, IX, and XII; selectivity for tumor-associated isoforms IX and XII. nih.gov
Benzimidazole derivatives (Q94, Q109)Protease-Activated Receptor 1 (PAR(1)) SignalingAllosteric modulation, selective inhibition of PAR(1)/Gα(q) signaling. nih.gov
PiperineNF-κB, PI3K/Akt, IL-6 expressionActivation of apoptotic pathways, suppression of cancer cell invasion. nih.gov
4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)Neuronal Nitric Oxide Synthase (nNOS) ActivityAttenuation of nNOS activity and ischemia-evoked NO production. utmb.edu
4-(1-pyrrolidinyl)piperidine derivative (Compound 21)Peroxisome Proliferator-Activated Receptor δ (PPARδ)Strong agonist activity, reduction of pro-inflammatory chemokine MCP-1. nih.gov

Applications and Future Directions in 1 4 Methoxybenzyl Piperidine Research

Role as a Versatile Building Block in Organic and Medicinal Chemistry

In the realms of organic and medicinal chemistry, a "building block" is a molecule that can be used to construct more complex molecular architectures. 1-(4-Methoxybenzyl)piperidine and its close derivatives serve this purpose effectively, providing a reliable and adaptable starting point for multi-step syntheses. chemimpex.com The piperidine (B6355638) moiety is a common feature in many FDA-approved drugs, and its incorporation into molecules is a well-established strategy in drug development. researchgate.netresearchgate.net

Precursor for Complex Molecule Synthesis

The this compound structure is a key intermediate in the synthesis of a variety of complex and biologically active molecules. chemimpex.com The methoxybenzyl group often serves as a protecting group for the piperidine nitrogen, which can be removed later in a synthetic sequence to allow for further functionalization. guidechem.com However, it can also be an integral part of the final molecule, contributing to its biological activity.

Research has demonstrated its role as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system. chemimpex.com For instance, derivatives of 4-(4-methoxybenzyl)piperidine are utilized as key intermediates in the synthesis of drugs for neurological disorders. chemimpex.com The synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, which are potent antagonists for certain subtypes of the NMDA receptor, can involve the N-alkylation of a methoxybenzylpiperidine precursor. datapdf.com Furthermore, the broader class of p-methoxybenzyl-piperidine derivatives are crucial intermediates for creating pharmacologically active substances, including potent analgesics with morphine-like properties. google.com The synthesis of various antagonists for the dopamine (B1211576) D4 receptor has also explored modifications of the N-3-fluoro-4-methoxybenzyl group on a piperidine core. nih.gov

Scaffold for Diverse Heterocyclic Compounds

A molecular scaffold is a core structure upon which other chemical groups are built. The piperidine ring within this compound is a privileged scaffold in medicinal chemistry, forming the foundation for a vast array of natural products and synthetic drugs. researchgate.nettandfonline.com Its six-membered nitrogen-containing heterocyclic structure is a recurring motif in pharmaceuticals targeting a wide range of conditions, including cancer, inflammation, and viral infections. researchgate.netguidechem.com

The versatility of the piperidine scaffold allows for the synthesis of diverse and complex heterocyclic systems. tandfonline.com For example, piperidones, which can be derived from benzylpiperidines, are valuable building blocks because the carbonyl group can be easily manipulated to introduce a variety of substituents. tandfonline.com This has led to the development of spiro-heterocycles and other complex structures with significant biological activity. tandfonline.com The introduction of chiral centers into the piperidine scaffold can profoundly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile, making chiral piperidine-based discovery a promising strategy in drug development. researchgate.net Research into monoacylglycerol lipase (B570770) (MAGL) inhibitors has involved the construction of benzylpiperidine scaffolds as a foundational element for the new therapeutic agents. unisi.it

Emerging Applications in Materials Science

While the primary focus of research on this compound has been in the pharmaceutical sector, its chemical properties also suggest potential applications in the field of materials science. The ability to incorporate this compound into larger macromolecular structures opens up possibilities for creating new materials with tailored functionalities.

Development of Polymers with Tunable Chemical Properties

The structure of this compound makes it a candidate for incorporation into polymer chains, either as a monomer or as a functional additive. A derivative, 4-(4-Methoxybenzyl)piperidine Hydrochloride, has been noted for its potential to be incorporated into polymer matrices to create innovative materials with specific, enhanced properties. chemimpex.com The piperidine and benzyl (B1604629) groups can influence properties such as solubility, thermal stability, and mechanical strength of the resulting polymer. By modifying the substituents on either the piperidine or the aromatic ring, it is theoretically possible to fine-tune these properties, leading to the development of polymers for specialized applications.

Integration into Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as sensing, catalysis, or energy storage. The integration of this compound derivatives into materials could impart new functionalities. For example, its incorporation into polymer matrices is a pathway toward creating innovative materials with enhanced performance for various applications. chemimpex.com The nitrogen atom in the piperidine ring can act as a coordination site for metal ions, suggesting potential use in creating catalytic materials or materials for metal ion sequestration. The aromatic ring provides a site for π-π stacking interactions, which can be exploited in the design of self-assembling materials or organic electronics.

Future Research Trajectories for this compound

The existing body of research on this compound lays the groundwork for several promising future research directions. Continued exploration of this versatile compound could unlock new applications in both medicine and materials science.

Future work will likely continue to focus heavily on medicinal chemistry. ontosight.ai There is significant potential in designing and synthesizing novel analogues for a broader range of therapeutic targets beyond neurological disorders. chemimpex.comresearchgate.net The development of new synthetic methodologies, such as those leveraging enzymatic oxidation and radical cross-coupling, could provide more efficient ways to create complex substituted piperidines, accelerating drug discovery efforts. acs.org Furthermore, exploring the structure-activity relationships of new derivatives, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, could lead to more potent and selective inhibitors for enzymes like carbonic anhydrase, which are implicated in diseases such as cancer and glaucoma. nih.gov

In materials science, the initial suggestion of incorporating piperidine derivatives into polymers warrants significant further investigation. chemimpex.com Future research could focus on the systematic synthesis and characterization of polymers containing the this compound moiety. Studies could explore how varying the concentration and chemical structure of the incorporated piperidine affects the bulk properties of the material. This could lead to the development of novel functional materials with applications ranging from drug delivery systems to advanced coatings and membranes.

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of piperidine-containing compounds is a cornerstone of pharmaceutical research, with a continuous drive to develop more efficient and cost-effective methods. mdpi.com Traditional approaches often involve multi-step sequences that can be time-consuming and generate significant waste. organic-chemistry.org Modern synthetic chemistry is addressing these challenges through the development of innovative one-pot reactions and catalytic systems.

Recent advancements include:

Catalytic Hydrogenation: Transition metal catalysts, including rhodium and palladium complexes, have been effectively used for the hydrogenation of pyridine (B92270) precursors to form the piperidine ring. nih.gov These methods are often stereoselective, which is crucial for producing specific isomers with desired biological activity. nih.gov

Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, providing a direct route to substituted piperidines. beilstein-journals.org

Cyclization Cascades: Intramolecular reactions, such as the 6-endo-dig reductive hydroamination/cyclization of alkynes, offer a streamlined approach to constructing the piperidine ring. mdpi.com However, the success of these reactions can be sensitive to the electronic properties of the substituents. mdpi.com

Flow Chemistry: The use of microreactors in electroreductive cyclization has demonstrated improved yields and scalability compared to traditional batch processes. beilstein-journals.org This technology allows for precise control over reaction conditions, leading to more efficient and reproducible syntheses. beilstein-journals.org

Green Chemistry Approaches: The use of environmentally benign solvents, such as deep eutectic solvents (DES) made from glucose and choline (B1196258) chloride, is being explored for the synthesis of piperidone derivatives, which are precursors to piperidines. researchgate.net

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Understanding how this compound derivatives interact with biological targets at the molecular level is critical for rational drug design. These compounds have been shown to interact with a variety of receptors and enzymes, and researchers are employing a range of techniques to unravel these mechanisms.

Key areas of investigation include:

Receptor Binding Studies: Derivatives of this compound have been investigated for their affinity to various receptors, including sigma receptors and CCR5. nih.govnih.gov For instance, computational studies have been used to predict the binding modes of piperidine derivatives to the sigma-1 receptor (S1R), revealing key interactions that contribute to their high affinity. nih.gov

Enzyme Inhibition Assays: The inhibitory activity of these compounds against enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs) has been a significant area of research. nih.govnih.gov For example, certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent and selective inhibition of AChE, a key target in Alzheimer's disease therapy. nih.gov

Cellular Assays: Researchers utilize cell-based assays to evaluate the functional consequences of target engagement. For example, the ability of piperidine-4-carboxamide derivatives to inhibit HIV-1 entry by blocking the CCR5 co-receptor has been demonstrated in single-cycle antiviral assays. nih.gov

In Vivo Studies: Animal models are used to assess the physiological effects of these compounds. For example, a novel PPARδ agonist with a 4-(1-pyrrolidinyl)piperidine (B154721) structure significantly suppressed atherosclerosis progression in mice. nih.gov

By combining these experimental approaches, scientists can build a comprehensive picture of the molecular mechanisms underlying the biological activities of this compound derivatives.

Computational Design and Optimization of Novel Derivatives for Specific Biological Targets (Excluding Clinical Outcomes)

Computational methods play an increasingly vital role in the design and optimization of novel drug candidates. These in silico techniques allow for the rapid screening of virtual libraries of compounds and the prediction of their binding affinities and other properties, thereby accelerating the drug discovery process.

Computational strategies employed in the study of this compound derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. It has been used to rationalize the binding modes of piperidine-based ligands to the sigma-1 receptor and to guide the design of new carbonic anhydrase inhibitors. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. A 'Y shape' pharmacophore model was used to design novel CCR5 inhibitors based on a piperidine-4-carboxamide scaffold. nih.gov

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. nih.gov These calculations can provide insights into reaction mechanisms and help predict the metabolic fate of drug candidates. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time, offering insights into the stability of binding and the conformational changes that may occur. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a target and then growing, linking, or merging them to create more potent lead compounds. nih.gov Computational methods are integral to this process for optimizing the linkage and orientation of fragments. nih.gov

These computational tools enable a more targeted and efficient approach to drug design, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.

Applications in Chemical Biology as Research Probes

The unique properties of this compound derivatives make them valuable tools for studying biological processes. As research probes, these compounds can be used to selectively modulate the function of specific proteins and pathways, thereby helping to elucidate their roles in health and disease.

Examples of their application as research probes include:

Selective Enzyme Inhibitors: Highly potent and selective inhibitors of enzymes like acetylcholinesterase can be used to study the role of this enzyme in neuronal signaling and neurodegenerative diseases. nih.gov

Receptor Ligands: Derivatives with high affinity and selectivity for specific receptors, such as the sigma-1 receptor, can be used to investigate the physiological functions of these receptors. nih.gov

Fluorescently Labeled Probes: By incorporating a fluorescent tag, these compounds can be used to visualize the localization and dynamics of their target proteins within cells.

Photoaffinity Labels: These probes can be used to covalently label their target proteins upon photoactivation, enabling the identification of binding partners and the characterization of binding sites.

The development of new and improved research probes based on the this compound scaffold will continue to be a valuable endeavor for advancing our understanding of complex biological systems.

Sustainability and Scalability of Synthetic Processes

As the demand for novel pharmaceuticals grows, so does the importance of developing sustainable and scalable synthetic processes. The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to minimize environmental impact and ensure economic viability. researchgate.net

Key considerations for sustainability and scalability include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.

Catalytic Methods: Employing catalysts to enable reactions to proceed under milder conditions and with higher efficiency, reducing energy consumption and waste generation. organic-chemistry.orgnih.gov

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents. researchgate.net

Process Intensification: Utilizing technologies like flow chemistry to improve efficiency, safety, and scalability of chemical processes. beilstein-journals.org

By integrating these principles into the design of synthetic routes, the chemical industry can move towards more environmentally responsible and economically feasible production of important pharmaceutical intermediates like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-methoxybenzyl)piperidine, and what factors influence reaction efficiency?

  • Methodological Answer : The Suzuki–Miyaura cross-coupling reaction is a validated method, yielding 68% of the compound after 44 hours using silica gel column chromatography (eluent: hexanes/EtOAc with 0.2% Et₃N). Key factors include reaction time, solvent polarity, and catalyst selection. For example, triethylamine (Et₃N) is critical for neutralizing acidic byproducts and stabilizing intermediates. Reaction efficiency can be further improved by optimizing stoichiometry and temperature gradients .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is indispensable for confirming structural integrity, particularly the methoxybenzyl substituent’s electronic environment. High-resolution mass spectrometry (HRMS) validates molecular weight, while silica gel chromatography ensures purity. Retention time and peak area analysis via HPLC are recommended for batch consistency .

Q. What are the key physicochemical properties of this compound, and how do they influence its utility in drug discovery?

  • Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, ethanol) and modulates electronic effects on the piperidine ring, impacting receptor binding. The compound’s logP (estimated via computational modeling) suggests moderate lipophilicity, making it suitable for blood-brain barrier penetration in neurological studies. Stability under acidic conditions can be improved by converting to hydrochloride salts .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved through reaction parameter optimization?

  • Methodological Answer : Systematic Design of Experiments (DoE) is recommended to optimize catalysts (e.g., cesium carbonate for coupling reactions), solvent systems (e.g., ethanol vs. DMF), and temperature profiles. For instance, microwave-assisted synthesis may reduce reaction time from 44 hours to <24 hours while maintaining >65% yield. Parallel reaction screening with automated platforms can identify ideal conditions .

Q. What is the role of this compound in medicinal chemistry, particularly in targeting neurological receptors?

  • Methodological Answer : The compound’s piperidine core and methoxybenzyl group make it a scaffold for muscarinic receptor modulation. Computational docking studies suggest the methoxy group forms hydrogen bonds with Thr231 in the M₁ receptor. In vitro assays (e.g., radioligand binding) should quantify affinity (Kᵢ) and selectivity against off-target receptors like serotonin transporters .

Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For example, replacing the methoxy group with chloro (as in 4-(4-chlorobenzyl)piperidine) reduces solubility but increases hydrophobic interactions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular dynamics (MD) simulations to resolve conformational differences .

Q. What strategies mitigate stability issues of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) at 40°C/75% RH over 4 weeks can identify degradation pathways (e.g., demethylation of the methoxy group). Lyophilization or salt formation (e.g., hydrochloride) improves stability. UPLC-MS/MS monitors degradation products, while buffered formulations (pH 6–7) prevent hydrolysis .

Q. How does the methoxy substituent influence the compound’s pharmacokinetic profile compared to other arylpiperidines?

  • Methodological Answer : The methoxy group increases metabolic stability by reducing cytochrome P450-mediated oxidation. In vivo studies in rodent models should compare AUC (area under the curve) and Cmax with analogs like 4-(4-chlorobenzyl)piperidine. Microsomal assays (human liver microsomes) quantify phase I metabolism rates, while PAMPA (parallel artificial membrane permeability assay) predicts intestinal absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.